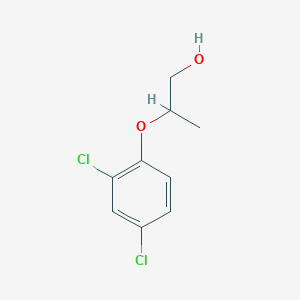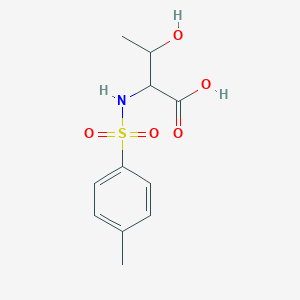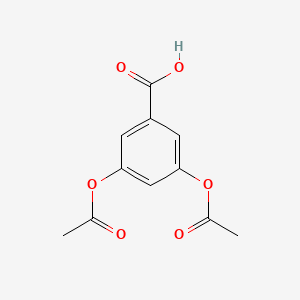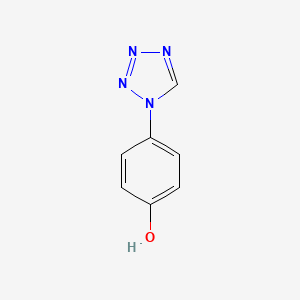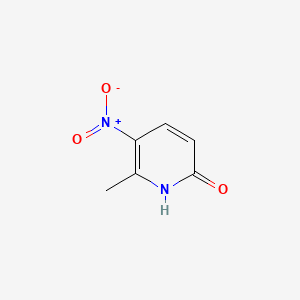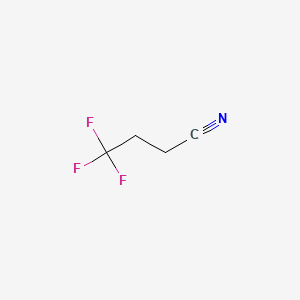
(Pentafluorophenyl)diphenylphosphine
Overview
Description
“(Pentafluorophenyl)diphenylphosphine” is a chemical compound with the molecular formula C18H10F5P and a molecular weight of 352.24 . It is also known by the synonyms “Diphenyl (pentafluorophenyl)phosphine” and "FDPP" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C18H10F5P/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a boiling point of 353.7±42.0°C at 760 mmHg and a melting point of 71-72°C . It is stored at 4°C, protected from light, and under nitrogen .Scientific Research Applications
Electrolyte Additive in High-Voltage Lithium-Ion Batteries
(Pentafluorophenyl)diphenylphosphine (PFPDPP) shows promise as an effective dual-functional additive for high-voltage LiNi0.5Mn1.5O4 (LNMO) cathodes in lithium-ion batteries. It can stabilize the LiPF6 salt and contribute to the formation of a cathode–electrolyte interphase (CEI), leading to enhanced battery life and performance. This additive suppresses the decomposition of LiPF6 into LiF, PO3F2−, and PO2F2−, as evidenced by nuclear magnetic resonance spectroscopy. Its presence in the battery electrolyte has been shown to significantly improve capacity retention and suppress self-discharge, making it a valuable component for advancing battery technology (Bolloju et al., 2019).
In Chemical Reactions and Synthesis
PFPDPP reacts with nitrilimines in a multistep process leading to the formation of unstable fused heterocycles with a fluorophosphorane moiety. This reaction is significant in the synthesis of complex organic molecules and highlights the compound's utility in advanced chemical synthesis. The subsequent hydrolysis of these products involves the cleavage of N-N bonds in intermediate phosphorylated hydrazones, ultimately yielding diphenyl(6-arylamino-2,3,4,5-tetrafluorophenyl)phosphine oxides (Trishin et al., 2001).
Electrochemical Studies
PFPDPP has been studied in the context of electrochemical reactions, particularly in high-voltage lithium-ion batteries. Its addition to the electrolyte has shown improvements in the cycling performance of these batteries. Electrochemical measurements and X-ray photoelectron spectroscopy analyses indicate that PFPDPP facilitates the formation of a protective film on electrode materials, which is crucial for enhancing the longevity and efficiency of batteries (Xu et al., 2012).
In Molecular Structure Analysis
The reaction of PFPDPP with various compounds has been used to synthesize new molecules, such as tetrafluoro-6-(p-methoxyphenylamino)phenyl diphenylphosphine oxide. These reactions contribute to our understanding of molecular structures and interactions, particularly in the field of organophosphorus chemistry. Studies involving X-ray diffraction data provide insights into the steric characteristics of these phosphines, which are comparable to those known for triarylphosphines (Trishin et al., 2008).
In Theoretical Chemistry
The compound has also been the subject of theoretical studies to understand its structural and electronic properties. For instance, density functional theory studies have been conducted to investigate the variations in P=O bond lengths in related phosphine oxide structures, enhancing our understanding of molecular interactions and bond strengths in these compounds (Lane & Saunders, 2020).
Organometallic Chemistry
In organometallic chemistry, PFPDPP reacts with metal carbonyl halides, such as rhenium pentacarbonyl halides, to yield complexes with terminal halogens and bridging phosphine groups. These reactions contribute to the synthesis of new metal-organic frameworks and complexes, important in catalysis and material science (Storhoff, 1972).
Safety and Hazards
Mechanism of Action
Diphenyl(pentafluorophenyl)phosphine, also known as (Pentafluorophenyl)diphenylphosphine, is an organic phosphine compound . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
As an organic phosphine compound, it is generally used as a ligand in the field of coordination chemistry .
Pharmacokinetics
As a research chemical, it’s crucial to handle it with care, following all safety guidelines .
Action Environment
The action, efficacy, and stability of Diphenyl(pentafluorophenyl)phosphine can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature . The presence of moisture or oxygen may affect its stability and reactivity.
Biochemical Analysis
Biochemical Properties
(Pentafluorophenyl)diphenylphosphine plays a significant role in biochemical reactions, primarily as a coupling agent in the synthesis of peptides and other biomolecules. It interacts with various enzymes and proteins, facilitating the formation of amide bonds with high yields and good optical purity . The compound’s ability to act as a catalyst in coupling and macrocyclization reactions makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior and function
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with target molecules is key to its mechanism of action . These interactions are essential for its role in biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its use in laboratory settings. Studies have shown that the compound remains stable under specific conditions, allowing for long-term experiments and observations . Its effects on cellular function may change over time, necessitating careful monitoring and control of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels These interactions are essential for its role in biochemical reactions and cellular processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for its role in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F5P/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXTUCJQJPJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306323 | |
| Record name | Diphenyl(pentafluorophenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5525-95-1 | |
| Record name | (Pentafluorophenyl)diphenylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(pentafluorophenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl(pentafluorophenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)



